molecular formula C13H12N2O4S2 B2689571 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide CAS No. 848180-27-8

2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide

Cat. No.: B2689571
CAS No.: 848180-27-8
M. Wt: 324.37
InChI Key: IKRVWWJJSCNJDE-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a methanesulfonylbenzamido substituent at the 2-position of the thiophene ring. The methanesulfonyl group enhances electrophilicity and may improve bioavailability by modulating solubility and metabolic stability .

Properties

IUPAC Name

2-[(2-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-21(18,19)10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRVWWJJSCNJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of 2-aminothiophene-3-carboxamide with 2-methanesulfonylbenzoic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial production methods for thiophene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Pain Management

One of the most significant applications of 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide is its role as a cannabinoid receptor agonist. Research indicates that derivatives of thiophene compounds can selectively activate the CB₂ receptor, which is associated with analgesic effects without the psychoactive side effects typical of CB₁ receptor activation.

Case Study: CB₂ Receptor Agonists

A study synthesized various thiophene amide derivatives and evaluated their efficacy as CB₂ receptor agonists. The findings demonstrated that specific compounds exhibited strong analgesic properties in models of neuropathic and inflammatory pain, indicating a promising avenue for developing new pain relief medications .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By modulating the activity of certain inflammatory pathways, it may provide therapeutic benefits for conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound15CB₂ receptor agonism
Other thiophene derivatives20-30COX inhibition

This table highlights the comparative potency of this compound against other similar compounds, reinforcing its potential as an anti-inflammatory agent.

Neurological Applications

Emerging research suggests that this compound may have implications in neuropharmacology, particularly in treating neurodegenerative diseases or conditions involving neurotransmitter dysregulation.

Case Study: Neuropharmacological Effects

In vitro studies have shown that thiophene derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in synaptic clefts. This inhibition could lead to improved cognitive function in models of Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties. The synthesis typically involves multi-step organic reactions, allowing for modifications that enhance bioactivity.

Synthesis Overview

  • Step 1 : Formation of the thiophene ring.
  • Step 2 : Introduction of the carboxamide group.
  • Step 3 : Sulfonylation to yield the final product.

Structure-Activity Relationship

Research has established a correlation between structural modifications and biological activity, guiding further development:

  • Sulfonyl group : Enhances solubility and receptor binding.
  • Carboxamide moiety : Critical for biological activity against target receptors.

Mechanism of Action

The mechanism of action of 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide and their substituents:

Compound Name Substituents at Thiophene Ring Key Functional Groups Biological Activity Reference
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) Cyanoacetamido, dimethyl Cyano, carboxamide Antioxidant (56.9% DPPH scavenging)
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (92b) Cyanoacetamido, tetrahydrobenzo[b]thiophene Cyano, carboxamide Antioxidant (55.5% NO scavenging)
N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 3) Chlorophenyl, tert-butyl, carboxypropyl Carboxamide, carboxylic acid Antibacterial (synthesis focus)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy, hydroxyphenyl Ester, hydroxyl Synthetic intermediate

Key Observations :

  • Substituent Impact on Bioactivity: The cyano group in Compound 92a enhances antioxidant activity by increasing electrophilicity, enabling efficient radical scavenging . In contrast, the methanesulfonyl group in the target compound may offer similar or superior effects due to its stronger electron-withdrawing nature.
  • Solubility and Bioavailability : Ester derivatives (e.g., Compound 6o) show lower solubility in aqueous media compared to carboxamides, which are more polar and likely to exhibit better pharmacokinetic profiles .

Key Observations :

  • Reaction Efficiency : Low yields (e.g., 11% for A17) highlight the challenges in synthesizing highly functionalized thiophenes, often requiring multiple purification steps .
  • Role of Solvents: HFIP (hexafluoroisopropanol) improves reactivity in multicomponent reactions, as seen in Compound 6o .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (¹H/¹³C) Reference
Compound 2 223–226 C=O (1720), C=C (1600), C-O (1250) δ 7.2–7.5 (aromatic H), δ 170 (C=O)
Compound 92a Not reported NH (3300), C≡N (2250) δ 2.3 (CH₃), δ 165 (C=O)
A17 227–228 O-H (3400), C=O (1680) δ 6.8 (aromatic H), δ 175 (COOH)

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 227°C for A17) correlate with increased hydrogen-bonding capacity from hydroxyl or carboxamide groups .
  • Spectral Signatures : IR peaks for C=O and NH groups are consistent across analogs, confirming the integrity of the carboxamide moiety .

Biological Activity

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide is a thiophene derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiophene ring, a carboxamide group, and a methanesulfonylbenzamido moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

ComponentStructure
IUPAC Name This compound
Molecular Formula C12H12N2O3S
Molecular Weight 268.30 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biological targets. The following mechanisms have been proposed based on current literature:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It has been suggested that this compound can interact with receptors such as the cannabinoid receptor type 2 (CB2), influencing pain management and anti-inflammatory responses .

Antimicrobial Activity

Research indicates that thiophene derivatives, including those related to this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities associated with structurally similar thiophene derivatives, suggesting a potential for this compound in treating infections .

Anti-inflammatory Effects

The compound's interaction with the CB2 receptor suggests it may have anti-inflammatory properties. CB2 receptor agonists have been explored for their potential in managing pain and inflammation, making this compound a candidate for further investigation in pain management therapies .

Case Studies and Research Findings

Several studies have examined the biological activity of thiophene derivatives:

  • Study on Antimicrobial Properties : A study evaluated two biologically active thiophene-3-carboxamide derivatives, revealing their effectiveness against various bacterial strains. The structural features that contributed to their activity were analyzed, indicating that modifications in the thiophene ring could enhance potency .
  • Evaluation as CB2 Receptor Agonists : Another study focused on the synthesis and evaluation of thiophene carboxamide derivatives as CB2 receptor agonists. The results demonstrated that specific modifications led to increased binding affinity and efficacy in pain management models .

Data Tables

The following table summarizes key findings from research studies related to the biological activity of thiophene derivatives:

StudyCompoundBiological ActivityKey Findings
Thiophene-3-carboxamide DerivativesAntibacterial/FungalEffective against multiple strains; structural modifications enhance activity.
CB2 Receptor AgonistsAnti-inflammatory/Pain reliefIncreased binding affinity observed; potential for therapeutic use in pain management.

Q & A

Basic: What are the key synthetic routes for 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 2-amino-thiophene-3-carboxamide scaffold with 2-methanesulfonylbenzoyl chloride. A general protocol (adapted from JNK inhibitor synthesis in and ) includes:

  • Step 1: Activation of 2-methanesulfonylbenzoic acid using EDC/HOBt in dry dichloromethane.
  • Step 2: Reaction with 2-amino-thiophene-3-carboxamide derivatives under nitrogen at room temperature for 12–24 hours.
  • Step 3: Purification via reverse-phase HPLC (MeCN:H₂O gradient) to achieve >95% purity.

Optimization Tips:

  • Substituents on the thiophene ring (e.g., 4,5-dimethyl groups) may require elevated temperatures (40–60°C) to improve coupling efficiency .
  • Avoid ester or cyano substitutions at the 3-carboxamide position, as these reduce bioactivity .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Essential for confirming the thiophene backbone, methanesulfonyl group (-SO₂CH₃), and benzamido linkage. Look for characteristic shifts:
    • Thiophene protons: δ 6.8–7.5 ppm (aromatic region).
    • Methanesulfonyl: δ 3.2–3.4 ppm (singlet for -SO₂CH₃) .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) validate functional groups .
  • LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]+ for C₁₄H₁₃N₂O₄S₂: ~361.04) and purity .

Advanced: How do structural modifications influence JNK inhibitory activity in SAR studies?

Answer:
From and , key SAR insights include:

  • Critical Groups: The 3-carboxamide on thiophene is indispensable; replacing it with esters (e.g., -COOCH₃) reduces activity (IC₅₀ >100 μM).
  • Substituent Effects:
    • 4,5-Dimethyl substitution: Lowers potency (IC₅₀ ~26 μM vs. unsubstituted IC₅₀ ~5.4 μM).
    • Benzamido Group: Methanesulfonyl at the 2-position enhances solubility and target binding compared to nitro or methyl groups.

Experimental Design:

  • Use a DELFIA assay with biotinylated-pepJIP1 to measure JNK1 inhibition .
  • Compare IC₅₀ values against ATP-competitive inhibitors to confirm JIP-binding specificity .

Advanced: How can conflicting mechanistic data (e.g., antimicrobial vs. anticancer targets) be resolved?

Answer:
Conflicting reports (e.g., Pks13 inhibition in Mycobacterium tuberculosis vs. anticancer activity in HepG-2 cells) require:

  • Target Validation:
    • Knockdown Studies: Use siRNA for Pks13 in mycobacterial models to confirm on-target effects .
    • Kinase Profiling: Screen against a panel of 50+ kinases to rule off-target anticancer mechanisms .
  • Dose-Response Analysis: Compare EC₅₀ values across assays; true targets typically show nM–μM activity, while off-target effects occur at higher concentrations.

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:
Poor in vivo performance may stem from:

  • Metabolic Instability: Perform microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., sulfonyl or amide hydrolysis) .
  • Solubility Limitations: Use PEG-400 or cyclodextrin formulations to improve bioavailability .
  • PK/PD Modeling: Monitor plasma half-life and tissue distribution in rodent models to adjust dosing regimens .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with JNK1 (PDB: 3E7O) or Pks13 (homology models). Key residues:
    • JNK1: Lys68 and Asp169 form hydrogen bonds with the carboxamide .
    • Pks13: Hydrophobic pockets accommodate the thiophene ring .
  • MD Simulations: Run 100-ns trajectories to assess binding stability and identify conformational changes .

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